Fmoc-D-Phe(3,4-DiCl)-OH

Description

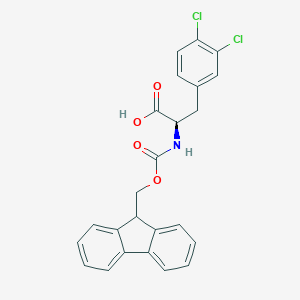

Structure

2D Structure

Properties

IUPAC Name |

(2R)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVHCYWPXIGFGN-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167686 | |

| Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-58-4 | |

| Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-D-Phe(3,4-DiCl)-OH: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Chemical Properties, Synthetic Applications, and Biological Significance of a Key Unnatural Amino Acid.

Introduction

Fmoc-D-Phe(3,4-DiCl)-OH, or N-α-Fmoc-3,4-dichloro-D-phenylalanine, is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of this unnatural amino acid into peptide chains offers a powerful tool to modulate the pharmacological properties of bioactive peptides. The presence of two chlorine atoms on the phenyl ring introduces unique steric and electronic characteristics that can enhance resistance to enzymatic degradation, improve binding affinity, and alter the overall conformation of the peptide. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for its use in peptide synthesis, and the potential biological implications of peptides containing this moiety.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for its application in solid-phase peptide synthesis (SPPS) and for the characterization of the final peptide products.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | [1][2] |

| Molecular Weight | 456.32 g/mol | [1][3] |

| CAS Number | 177966-58-4 | [1][3] |

| Appearance | White to off-white solid | [3][4] |

| Purity | ≥97% (HPLC) | [4] |

| Melting Point | Data not available | |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [3] |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the standard procedures for its incorporation into a growing peptide chain.

Fmoc Deprotection

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the peptide-resin is a critical step to allow for the coupling of the next amino acid. A standard and widely used protocol involves the use of piperidine (B6355638) in a suitable solvent.

Materials:

-

Peptide-resin with an N-terminal Fmoc group

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Reaction vessel

Procedure:

-

Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Drain the DMF and wash the resin with fresh DMF (3 times).

-

Add the deprotection solution to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy of the filtrate, detecting the dibenzofulvene-piperidine adduct.

-

Drain the deprotection solution.

-

Repeat the treatment with the deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of the resin to confirm the presence of a free primary amine, indicating successful deprotection.

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis Cycle

Caption: A generalized workflow for a single cycle of Fmoc solid-phase peptide synthesis (SPPS).

Amino Acid Coupling

The coupling of this compound to the deprotected N-terminus of the peptide-resin requires activation of its carboxylic acid moiety. Due to the electron-withdrawing nature of the dichloro-substituted phenyl ring, this amino acid may exhibit slightly different reactivity compared to standard phenylalanine. Therefore, robust coupling reagents are recommended.

Materials:

-

Deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or HCTU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

DMF (peptide synthesis grade)

-

Reaction vessel

Procedure (using HBTU as an example):

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and HBTU (1.95 equivalents) in DMF.

-

Add DIPEA (4-6 equivalents) to the solution to activate the amino acid. Allow the pre-activation to proceed for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature. The reaction time can vary from 30 minutes to several hours. Due to the potential for steric hindrance from the dichloro-substituents, a longer coupling time or a double coupling may be necessary.

-

Monitor the completion of the coupling reaction using a ninhydrin test. A negative result (no color change) indicates the absence of free primary amines.

-

Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Logical Relationship: Rationale for Incorporating Unnatural Amino Acids

Caption: Rationale for incorporating unnatural amino acids into peptide-based drug candidates.

Biological Significance and Potential Signaling Pathways

The introduction of unnatural amino acids, such as 3,4-dichloro-D-phenylalanine, into peptide sequences is a key strategy in modern drug design to enhance their therapeutic potential. While specific signaling pathways directly modulated by peptides containing this compound are not yet extensively documented, the known effects of similar modifications in bioactive peptides provide a strong basis for their potential applications.

The incorporation of D-amino acids, in general, confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide. The di-chlorination of the phenylalanine side chain can further enhance this stability and also introduce specific electronic and steric interactions that can modulate binding to biological targets.

For instance, studies on somatostatin (B550006) analogs, which are crucial regulators of the endocrine system acting through G-protein-coupled receptors (GPCRs), have shown that the introduction of fluorinated phenylalanine residues can significantly alter receptor binding affinity and selectivity.[2] Similarly, analogs of Substance P, a neuropeptide involved in pain transmission and inflammation, have been synthesized with D-amino acid substitutions to create potent antagonists.[1] It is plausible that peptides incorporating 3,4-dichloro-D-phenylalanine could be designed to target a variety of signaling pathways, particularly those involving GPCRs, where subtle changes in ligand structure can lead to profound differences in downstream signaling.

The enhanced hydrophobicity imparted by the dichlorophenyl group may also improve the peptide's ability to cross cellular membranes, potentially enabling it to reach intracellular targets. The unique electronic properties of the chlorinated aromatic ring can lead to altered π-π stacking or other non-covalent interactions with the target receptor, which can be exploited to fine-tune the biological activity of the peptide.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its well-defined chemical characteristics and compatibility with standard solid-phase peptide synthesis protocols make it an accessible tool for researchers in both academic and industrial settings. The strategic incorporation of this unnatural amino acid offers a promising avenue for the development of next-generation peptide-based drugs with improved stability, potency, and selectivity, capable of modulating a wide range of biological signaling pathways. Further research into the specific biological effects of peptides containing 3,4-dichloro-D-phenylalanine is warranted to fully elucidate their therapeutic potential.

References

- 1. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-D-Phe(3,4-DiCl)-OH

A Note on Chemical Identification: Initial verification has revealed a discrepancy in the provided CAS number. The CAS number 205526-34-7 corresponds to 4-Cyano-N-[(9H-fluorenylmethoxy)carbonyl]-D-phenylalanine, also known as Fmoc-D-Phe(4-CN)-OH[1][2][][4][5]. The correct CAS number for Fmoc-D-Phe(3,4-DiCl)-OH is 177966-58-4 [6][7][8][9][10][11]. This guide will focus on the latter, this compound, as specified by the chemical name in the topic.

Introduction

This compound is a chemically modified, non-natural amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of chlorine atoms onto the phenyl ring of D-phenylalanine offers unique steric and electronic properties, making it a valuable tool for researchers and professionals in drug discovery and development. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for controlled, stepwise addition of the amino acid to a growing peptide chain under mild basic conditions. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white solid with a molecular weight of 456.32 g/mol . Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2R)-3-(3,4-dichlorophenyl)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]propanoic acid[11] |

| CAS Number | 177966-58-4[6][7][8][9][10][11] |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄[6][7][11] |

| Synonyms | Fmoc-D-3,4-dichlorophenylalanine, Fmoc-D-Phe(3,4-Cl2)-OH[7][9] |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 456.32 g/mol [6][7] |

| Appearance | White to off-white solid |

| Purity | ≥95% (HPLC)[7] |

| Storage Conditions | 2-8°C[9] |

| Melting Point | 122°C[9] |

| Optical Rotation | [α]²⁰/D +30 ± 3º (c=1 in DMF)[9] |

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable component in the synthesis of novel peptides with enhanced biological properties.

-

Peptide Synthesis: It is a key building block in SPPS for creating peptides with specific conformational constraints. The dichlorophenyl moiety can influence peptide folding and stability.

-

Drug Discovery: The incorporation of this non-natural amino acid can lead to peptides with increased resistance to enzymatic degradation, improved receptor binding affinity, and altered pharmacokinetic profiles. These characteristics are highly desirable in the development of new therapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: By systematically replacing natural amino acids with this compound, researchers can probe the structural requirements for biological activity, aiding in the rational design of more potent and selective drugs.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain.

Workflow for a Single Coupling Cycle:

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the solution and mix for 1-2 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next coupling cycle or final cleavage.

-

Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Cleavage Workflow:

Materials:

-

Dry peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Preparation: Dry the peptide-resin thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation:

-

Filter the reaction mixture to remove the resin beads.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

-

Isolation and Washing:

-

Centrifuge the mixture to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

-

Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.

Conclusion

This compound is a specialized amino acid derivative that offers significant advantages in the field of peptide chemistry and drug discovery. Its unique dichlorinated structure allows for the synthesis of peptides with enhanced stability and potentially novel biological activities. The protocols provided herein offer a foundational framework for its application in solid-phase peptide synthesis. As the demand for more sophisticated peptide-based therapeutics continues to grow, the utility of such non-natural amino acids will undoubtedly expand, paving the way for new and innovative treatments.

References

- 1. CAS 205526-34-7: 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbon… [cymitquimica.com]

- 2. Fmoc- D -Phe(4-CN)-OH AldrichCPR 205526-34-7 [sigmaaldrich.com]

- 4. Fmoc-DPhe(pCN)-OH, CAS No. 205526-34-7 - iChemical [ichemical.com]

- 5. (R)-N-FMOC-4-Cyanophenylalanine | CAS 205526-34-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. scbt.com [scbt.com]

- 7. 177966-58-4 CAS Manufactory [m.chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. chemwhat.com [chemwhat.com]

- 10. arctomsci.com [arctomsci.com]

- 11. Fmoc-3,4-dichloro-D-phenylalanine | C24H19Cl2NO4 | CID 2756115 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-D-Phe(3,4-DiCl)-OH

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Fmoc-D-Phe(3,4-DiCl)-OH, a crucial amino acid derivative for peptide synthesis and drug discovery.

Core Properties

This compound, also known as N-(fluorenylmethoxycarbonyl)-3,4-dichloro-D-phenylalanine, is a derivative of the amino acid D-phenylalanine.[1] The defining features of this compound are the Fmoc (fluorenylmethoxycarbonyl) protecting group on the amine and the dichlorination of the phenyl ring. The Fmoc group is instrumental in solid-phase peptide synthesis (SPPS) for the stepwise addition of amino acids, while the dichloro-phenyl moiety offers unique structural properties for studying structure-activity relationships (SAR) in drug design.[2]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 456.3 g/mol | [1][3][4] |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | [1][2] |

| CAS Number | 177966-58-4 | [1][2][5] |

| Appearance | White to off-white solid | [2][5] |

| Purity | ≥ 97% (HPLC) | [2] |

| Solubility | Soluble in DMSO (100 mg/mL) | [5] |

Applications in Research and Drug Development

This compound is a key building block in the synthesis of peptides and peptidomimetics. Its applications are primarily centered around pharmaceutical research and drug development.

-

Peptide Synthesis : It is a fundamental component in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide sequences with high purity.[2][6] The Fmoc protecting group allows for controlled, sequential addition of amino acids to a growing peptide chain.[2][7]

-

Drug Development : This derivative is utilized in the design of peptide-based drugs. The dichloro-phenyl group can enhance the biological activity and stability of peptides, making it a valuable tool for developing novel therapeutics.[2][6][8] It plays a significant role in the development of therapeutics for cancer and metabolic disorders.[6]

-

Structure-Activity Relationship (SAR) Studies : The unique structural features of this compound allow researchers to investigate how modifications to a peptide's structure affect its biological activity, which is crucial for optimizing drug candidates.[2]

-

Protein Engineering : It is used to modify proteins to improve their stability and functionality for various biotechnological applications.[2]

Experimental Protocols

The primary experimental application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of an Fmoc-protected amino acid into a peptide chain on a solid support.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps in a typical Fmoc-SPPS cycle.

-

Resin Preparation : Start with a suitable resin (e.g., Wang, Rink Amide) pre-loaded with the first amino acid or ready for the coupling of the first amino acid. Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection :

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for a specified time (e.g., 5-10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.

-

-

Amino Acid Coupling :

-

Activate the carboxyl group of the incoming Fmoc-amino acid (in this case, this compound). Common activation reagents include HBTU/HOBt or DIC/Oxyma.

-

Add the activated Fmoc-amino acid solution to the resin.

-

Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours) to ensure complete acylation of the free amine on the resin-bound peptide.

-

Wash the resin extensively with DMF to remove any unreacted reagents.

-

-

Repeat Cycle : Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage :

-

After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Wash and dry the resin.

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

-

Peptide Precipitation and Purification :

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids.

Caption: General workflow of a solid-phase peptide synthesis (SPPS) cycle.

Logical Relationship in Structure-Activity Relationship (SAR) Studies

This diagram outlines the logical process of using amino acid derivatives like this compound in SAR studies to optimize a lead compound.

Caption: Logical workflow for Structure-Activity Relationship (SAR) studies.

References

- 1. Fmoc-3,4-dichloro-D-phenylalanine | C24H19Cl2NO4 | CID 2756115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to 3,4-Dichlorophenylalanine: Structure, Synthesis, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorophenylalanine (DCPA) is a non-proteinogenic amino acid, a halogenated derivative of the essential amino acid L-phenylalanine. Its unique structure, featuring a dichlorinated phenyl ring, imparts distinct physicochemical and biological properties that make it a valuable tool in neuroscience research and a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of the core structural features of 3,4-dichlorophenylalanine, detailed experimental protocols for its synthesis, its mechanism of action as a biosynthetic enzyme inhibitor, and its applications in drug development. All quantitative data are summarized for clarity, and key processes are visualized using workflow and pathway diagrams.

Core Structure and Physicochemical Properties

3,4-Dichlorophenylalanine is structurally analogous to phenylalanine, with the key difference being the substitution of chlorine atoms at the 3 and 4 positions of the phenyl ring. This substitution significantly alters the electronic properties and steric bulk of the side chain, influencing its biological activity. The L-isomer is the most commonly utilized form in biological studies.

The fundamental properties of L-3,4-Dichlorophenylalanine are summarized in the table below.

Table 1: Physicochemical Properties of L-3,4-Dichlorophenylalanine

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(3,4-dichlorophenyl)propanoic acid | [1] |

| CAS Number | 52794-99-7 | [1] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |

| Molecular Weight | 234.08 g/mol | [1] |

| Monoisotopic Mass | 233.0010339 Da | [1] |

| XLogP3 (Lipophilicity) | -0.8 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

Synthesis of 3,4-Dichlorophenylalanine

Racemic 3,4-dichlorophenylalanine can be efficiently synthesized via the Strecker amino acid synthesis .[2][3][4] This robust, two-step method involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[5][6]

Experimental Protocol: Strecker Synthesis

Objective: To synthesize racemic 3,4-Dichlorophenylalanine from 3,4-dichlorobenzaldehyde (B146584).

Materials:

-

3,4-Dichlorobenzaldehyde

-

Ammonium (B1175870) Chloride (NH₄Cl)

-

Potassium Cyanide (KCN)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Deionized Water

Procedure:

Step 1: Synthesis of α-Amino-3,4-dichlorophenylacetonitrile

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3,4-dichlorobenzaldehyde in 100 mL of methanol.

-

To this solution, add 1.2 equivalents of ammonium chloride (NH₄Cl). Stir the mixture until the solid is fully dissolved.

-

In a separate beaker, carefully dissolve 1.1 equivalents of potassium cyanide (KCN) in a minimal amount of cold water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Slowly add the KCN solution dropwise to the aldehyde/ammonium chloride mixture over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

-

After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

-

The resulting α-aminonitrile product will precipitate from the solution. Collect the solid by vacuum filtration and wash with cold water and a small amount of cold diethyl ether to remove impurities.

-

Dry the product under vacuum to yield the α-aminonitrile intermediate.

Step 2: Hydrolysis to 3,4-Dichlorophenylalanine

-

Suspend the dried α-aminonitrile in 100 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 110°C) and maintain for 6-8 hours. The nitrile group will hydrolyze to a carboxylic acid.

-

After cooling to room temperature, carefully neutralize the solution to pH ~6.0 using a concentrated NaOH solution. The amino acid will precipitate at its isoelectric point.

-

Collect the crude 3,4-dichlorophenylalanine precipitate by vacuum filtration.

-

Recrystallize the product from a hot water/ethanol mixture to obtain the purified racemic product.

Caption: Workflow for the Strecker synthesis of 3,4-dichlorophenylalanine.

Spectroscopic and Structural Analysis

Table 2: Predicted Spectroscopic Data for 3,4-Dichlorophenylalanine

| Technique | Expected Observations |

| ¹H NMR (in D₂O) | δ 7.2-7.5 ppm: Aromatic protons (multiplets, 3H). δ 4.0-4.2 ppm: α-proton (triplet, 1H). δ 3.1-3.4 ppm: β-protons (doublet of doublets, 2H). |

| ¹³C NMR (in D₂O) | δ 170-175 ppm: Carboxyl carbon (C=O). δ 130-140 ppm: Aromatic carbons (including C-Cl and C-Cβ). δ 125-130 ppm: Aromatic carbons (C-H). δ 55-60 ppm: α-carbon. δ 35-40 ppm: β-carbon. |

| FT-IR (KBr Pellet) | ~3000-3200 cm⁻¹: N-H stretch (amine). ~2500-3000 cm⁻¹: O-H stretch (carboxylic acid, broad). ~1700-1725 cm⁻¹: C=O stretch (carboxylic acid). ~1580-1600 cm⁻¹: N-H bend (amine). ~1450-1500 cm⁻¹: C=C stretch (aromatic). ~1000-1100 cm⁻¹: C-Cl stretch. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): Peak at m/z ≈ 233/235/237 (isotopic pattern for two chlorine atoms). Major Fragments: Loss of the carboxyl group (-COOH, m/z 45) leading to a fragment at m/z ≈ 188/190/192. Cleavage of the side chain to produce the dichlorotropylium ion at m/z ≈ 159/161. |

Biological Activity and Mechanism of Action

The primary mechanism of biological activity for chlorinated phenylalanine analogues is the inhibition of serotonin (B10506) (5-hydroxytryptamine, 5-HT) synthesis.[7][8] 3,4-Dichlorophenylalanine, much like its well-studied counterpart p-chlorophenylalanine (PCPA), acts as an irreversible inhibitor of tryptophan hydroxylase (TPH) .[9][10]

TPH is the rate-limiting enzyme in the biosynthesis of serotonin, responsible for converting L-tryptophan into 5-hydroxytryptophan (B29612) (5-HTP).[10] By irreversibly binding to and inactivating TPH, 3,4-dichlorophenylalanine effectively halts this crucial first step, leading to a significant and prolonged depletion of serotonin levels in the central nervous system.[11][12] This property makes it a powerful pharmacological tool for investigating the role of serotonin in various physiological and pathological processes, including mood regulation, memory, and behavior.[10][13]

Caption: Inhibition of the serotonin synthesis pathway by 3,4-dichlorophenylalanine.

Applications in Research and Drug Development

Neuroscience Research

Due to its potent serotonin-depleting effects, 3,4-dichlorophenylalanine is an invaluable tool for studying the serotonergic system. It is used in preclinical models to investigate the behavioral and physiological consequences of serotonin deficiency, providing insights into conditions like depression, anxiety, and obsessive-compulsive disorder.

Peptide and Drug Development

As an unnatural amino acid, 3,4-dichlorophenylalanine is incorporated into peptide-based drug candidates to enhance their therapeutic properties.[14] The bulky, hydrophobic dichlorophenyl side chain can:

-

Increase Proteolytic Stability: Steric hindrance from the chlorine atoms can protect the peptide backbone from degradation by proteases, extending its half-life in vivo.

-

Modulate Receptor Binding: The altered side chain can change the conformation of the peptide, leading to modified affinity and selectivity for its target receptor.

-

Enhance Potency: The unique electronic properties can result in stronger interactions with biological targets, improving the overall efficacy of the peptide.

Experimental Protocol: In Vivo Serotonin Depletion Study

Objective: To assess the behavioral effects of serotonin depletion in a rodent model using 3,4-dichlorophenylalanine.

Model: Male Sprague-Dawley rats (250-300g).

Materials:

-

3,4-Dichlorophenylalanine (DCPA)

-

Vehicle (e.g., 0.9% saline with 0.1% Tween 80)

-

Behavioral testing apparatus (e.g., forced swim test, elevated plus maze)

-

HPLC-ECD system for neurochemical analysis

Procedure:

-

Acclimation: Acclimate animals to the housing facility and handling for at least one week prior to the experiment.

-

Drug Administration:

-

Prepare a suspension of DCPA in the vehicle solution.

-

Administer DCPA intraperitoneally (i.p.) at a dose of 150-300 mg/kg daily for 3 consecutive days. A control group receives vehicle injections.

-

-

Behavioral Testing:

-

Conduct behavioral tests 4-7 days after the final DCPA injection, when serotonin levels are expected to be at their nadir.

-

Record and score behaviors according to the specific test protocol (e.g., immobility time in the forced swim test).

-

-

Neurochemical Analysis:

-

Following behavioral testing, euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus).

-

Homogenize tissue samples and analyze for serotonin (5-HT) and its metabolite 5-HIAA using HPLC with electrochemical detection to confirm the extent of depletion.

-

-

Data Analysis: Compare behavioral and neurochemical data between the DCPA-treated group and the vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Caption: Experimental workflow for an in vivo serotonin depletion study.

Conclusion

3,4-Dichlorophenylalanine is a synthetically accessible and powerful molecular tool for researchers in neuroscience and drug development. Its defining characteristic is the potent and irreversible inhibition of tryptophan hydroxylase, enabling the systematic study of serotonin's role in the central nervous system. Furthermore, its application as a non-canonical amino acid in peptide synthesis offers a promising strategy for developing next-generation therapeutics with improved stability and efficacy. This guide provides the core technical knowledge required for the effective synthesis, characterization, and application of this important compound.

References

- 1. 3,4-Dichloro-L-phenylalanine | C9H9Cl2NO2 | CID 2761498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. news-medical.net [news-medical.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. abmole.com [abmole.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of serotonin depletion by p-chlorophenylalanine upon discriminative behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of serotonin depletion by p-chlorophenylalanine, p-chloroamphetamine or 5,7-dihydroxytryptamine on central dopaminergic neurons: focus on tuberoinfundibular dopaminergic neurons and serum prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

A Technical Guide to Fmoc-D-Phe(3,4-DiCl)-OH for Researchers and Drug Development Professionals

An In-depth Look at a Key Building Block for Advanced Peptide Synthesis

Fmoc-D-Phe(3,4-DiCl)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-3,4-dichloro-D-phenylalanine, is a specialized amino acid derivative crucial for the synthesis of complex and novel peptides. Its unique structure, featuring a dichlorinated phenyl ring, offers researchers and drug developers a valuable tool for creating peptides with enhanced biological activity, improved stability, and specific conformational properties. This technical guide provides a comprehensive overview of its commercial availability, technical specifications, and detailed methodologies for its application in solid-phase peptide synthesis (SPPS).

Commercial Availability and Key Specifications

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. Key commercial suppliers include MedChemExpress, Chem-Impex, VladaChem GmbH, Aapptec Peptides, and Creative Peptides. While purchasing, it is crucial to consider the purity and the provided technical data to ensure the quality and consistency of the starting material for peptide synthesis.

For easy comparison, the following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | Value | Source(s) |

| CAS Number | 177966-58-4 | [1][2][3] |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | [1][2][3] |

| Molecular Weight | 456.32 g/mol | [3] |

| Appearance | White to off-white solid | [2][3] |

| Purity | ≥97% (HPLC) | [2] |

| Optical Rotation | [α]²⁰/D = +30 ± 3º (c=1 in DMF) | [2] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Applications in Research and Drug Development

The primary application of this compound lies in its role as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of this non-natural amino acid can significantly influence the properties of the resulting peptide. The dichloro-substitution on the phenyl ring can:

-

Enhance Biological Activity: The electron-withdrawing nature of the chlorine atoms can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets.

-

Improve Metabolic Stability: The presence of the chlorine atoms can make the peptide more resistant to enzymatic degradation, thereby increasing its in vivo half-life.

-

Induce Specific Conformations: The sterically demanding dichlorophenyl group can restrict the conformational flexibility of the peptide backbone, favoring specific secondary structures that may be crucial for biological function.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

Due to the steric hindrance presented by the 3,4-dichlorophenyl group, the coupling of this compound may require optimized conditions compared to standard amino acids. The following protocol provides a detailed methodology for its efficient incorporation into a growing peptide chain on a solid support.

Materials:

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% in DMF (v/v) for Fmoc deprotection

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

HOBt (Hydroxybenzotriazole) or OxymaPure®

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.

-

-

Coupling of this compound (Optimized for Steric Hindrance):

-

Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (0.95 equivalents to the amino acid), and HOBt or OxymaPure® (1 equivalent to the amino acid) in DMF. Add DIPEA or Collidine (2 equivalents to the amino acid) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for at least 2 hours. For this sterically hindered amino acid, a longer coupling time (up to 24 hours) or double coupling may be necessary to ensure complete reaction.

-

Monitoring: Perform a Kaiser test or other qualitative ninhydrin (B49086) test to monitor the completion of the coupling reaction. A negative test (no blue color) indicates a complete reaction.

-

-

Washing: After complete coupling, thoroughly wash the resin with DMF (5-7 times) and DCM (3 times) to remove excess reagents and by-products.

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes. Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF and DCM, and then dry the resin under vacuum.

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS) and analytical HPLC.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical workflow for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis.

Caption: Workflow for this compound incorporation in SPPS.

This in-depth guide provides the essential information for researchers, scientists, and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors. By understanding its properties and employing optimized protocols, the full potential of this unique building block can be realized in the creation of novel and potent peptide-based therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Phe(3,4-DiCl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, often imparting enhanced biological activity, increased metabolic stability, and unique structural properties.[1] Fmoc-D-Phe(3,4-DiCl)-OH is a derivative of D-phenylalanine containing two chlorine atoms on the phenyl ring. This modification introduces steric bulk and alters the electronic properties of the amino acid side chain, which can significantly influence peptide-receptor interactions and enzymatic stability.

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using standard Fmoc/tBu chemistry. The protocols cover all stages from resin preparation to final peptide cleavage and purification. Additionally, a representative signaling pathway is illustrated to provide context for the potential application of such modified peptides in biological systems.

Data Presentation

The efficiency of incorporating sterically hindered or electronically modified amino acids can vary. Below is a table summarizing typical quantitative data expected during the synthesis of a model peptide containing a D-Phe(3,4-DiCl) residue. These values are representative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

| Parameter | Typical Value | Method of Determination | Notes |

| Resin Loading | 0.4 - 0.7 mmol/g | UV-Vis spectrophotometry of Fmoc cleavage | Dependent on the type of resin used. |

| This compound Coupling Efficiency | >95% | Kaiser Test or quantitative Ninhydrin assay | Double coupling may be required for optimal results. |

| Deprotection Time (Piperidine) | 2 x 10 min | HPLC monitoring of a test cleavage | Standard deprotection time is usually sufficient. |

| Crude Peptide Purity | 75 - 90% | Reversed-Phase HPLC (RP-HPLC) at 214/280 nm[2][3][4] | Purity is sequence-dependent. |

| Final Peptide Purity (after purification) | >98% | RP-HPLC[2][3][4] | Achievable with standard purification protocols. |

| Overall Yield | 15 - 30% | Based on initial resin loading | Dependent on peptide length and sequence complexity. |

Experimental Protocols

Resin Selection and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide). For a C-terminal amide, a Rink Amide resin is a suitable choice.

-

Protocol:

-

Weigh the desired amount of Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.

-

Add dimethylformamide (DMF) to the resin (approx. 10 mL/g of resin).

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

After swelling, drain the DMF.

-

First Amino Acid Coupling (Loading)

If starting with a pre-loaded resin, this step is omitted.

Solid-Phase Peptide Synthesis Cycle

The synthesis cycle consists of Fmoc deprotection, washing, amino acid coupling, and further washing. This cycle is repeated for each amino acid in the sequence.

-

Fmoc Deprotection:

-

Add 20% piperidine (B6355638) in DMF to the swollen resin.

-

Agitate for 3 minutes and drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling (for this compound and other residues):

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric bulk of the dichlorinated phenyl ring, a longer coupling time or a double coupling may be necessary.

-

Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 1 min) and then with dichloromethane (B109758) (DCM) (3 x 1 min).

-

Final Deprotection

After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the standard deprotection protocol described above.

Cleavage and Side-Chain Deprotection

The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.

-

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Protocol:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried resin (approx. 10 mL/g of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Peptide Purification and Analysis

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol:

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile (B52724) with 0.1% TFA).

-

Purify the peptide using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect the fractions containing the desired peptide.

-

Confirm the identity and purity of the collected fractions by mass spectrometry and analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

-

Visualization of a Relevant Biological Pathway

Peptides incorporating unnatural amino acids like D-Phe(3,4-DiCl) are often designed as antagonists or super-agonists for specific receptors. For instance, analogs of Substance P, a neuropeptide, are synthesized to study its role in pain and inflammation, which is mediated through the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The following diagram illustrates the general signaling pathway of NK1R activation.

Caption: Substance P/NK1R signaling pathway.

This diagram illustrates how the binding of Substance P or its analogs to the NK1R activates Gαq, leading to the activation of PLC and subsequent downstream signaling cascades involving IP3, DAG, Ca²⁺ release, and PKC activation. These events culminate in various cellular responses. The incorporation of D-Phe(3,4-DiCl) into a Substance P analog could modulate its binding affinity and efficacy at the NK1R, thereby altering these downstream effects.

References

Application Notes and Protocols for Coupling Fmoc-D-Phe(3,4-DiCl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(3,4-DiCl)-OH is a non-canonical amino acid derivative increasingly utilized in peptide-based drug discovery to introduce unique structural and electronic properties. The incorporation of dichlorinated phenylalanine can enhance peptide stability, modulate receptor binding affinity, and serve as a probe for structure-activity relationship (SAR) studies. However, the electron-withdrawing nature and steric bulk of the 3,4-dichloro substitution on the phenyl ring can present challenges during solid-phase peptide synthesis (SPPS), often categorized as a "difficult coupling."[1][2] This document provides detailed application notes and optimized protocols for the efficient coupling of this compound.

Core Principles and Considerations

Successful incorporation of this compound relies on the principles of Fmoc-based solid-phase peptide synthesis (SPPS). The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.[3] Key steps in each cycle include:

-

Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide using a secondary amine base, typically piperidine (B6355638).[4]

-

Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.

-

Amino Acid Coupling: Activation of the incoming this compound's carboxyl group and subsequent reaction with the free N-terminal amine of the peptide chain.[5]

-

Washing: Removal of excess reagents and soluble byproducts.

Given the characteristics of this compound, particular attention should be paid to the choice of coupling reagents and reaction conditions to overcome potential steric hindrance and reduced nucleophilicity of the reacting amine.

Recommended Coupling Reagents and Conditions

For difficult couplings, such as those involving sterically hindered or electron-deficient amino acids like this compound, the use of highly efficient coupling reagents is recommended.[1][2] Carbodiimide-based reagents like DCC or DIC, while economical, may lead to incomplete coupling and require additives like HOBt or OxymaPure to enhance efficiency and reduce racemization.[1][2] Uronium/aminium and phosphonium (B103445) salt-based reagents are generally more effective for such challenging couplings.[6]

Table 1: Comparison of Recommended Coupling Reagents for this compound

| Coupling Reagent | Class | Additive | Base (Equivalents) | Recommended Use | Key Advantages | Potential Drawbacks |

| HATU | Uronium/Aminium Salt | None (contains HOAt) | DIPEA (2-4 eq.) | Primary Recommendation for difficult couplings. | High reactivity, fast kinetics, low racemization.[6] | Higher cost. |

| HCTU | Uronium/Aminium Salt | None (contains Cl-HOBt) | DIPEA (2-4 eq.) | Effective alternative to HATU. | High reactivity, cost-effective compared to HATU. | Potential for side reactions if not used correctly. |

| PyBOP | Phosphonium Salt | None | DIPEA (2-4 eq.) | Good for sterically hindered couplings. | High coupling efficiency, stable reagent.[1] | Can be less effective than HATU for very difficult sequences. |

| DIC/OxymaPure | Carbodiimide | OxymaPure | DIPEA (2-4 eq.) | A robust and cost-effective option. | OxymaPure enhances coupling efficiency and suppresses racemization.[2] | Generally slower kinetics than uronium/aminium salts. |

Experimental Protocols

The following protocols are designed to provide a starting point for the efficient coupling of this compound. Optimization may be required based on the specific peptide sequence and solid support used.

Protocol 1: Standard Coupling using HATU

This protocol is recommended for most applications involving the coupling of this compound.

-

Resin Preparation:

-

Coupling Reaction:

-

In a separate vessel, prepare the activation solution:

-

This compound (3-5 equivalents relative to resin loading)

-

HATU (2.9-4.9 equivalents)

-

Dissolve in a minimal amount of DMF.

-

-

Add N,N-Diisopropylethylamine (DIPEA) (2-4 equivalents) to the activation solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive, indicating incomplete coupling, proceed to the double coupling protocol (Protocol 2).

-

Once the coupling is complete, wash the resin with DMF (5-7 times) to remove excess reagents.

-

Protocol 2: Double Coupling for Difficult Sequences

This protocol is recommended if the standard coupling protocol results in an incomplete reaction, as indicated by a positive Kaiser test.

-

First Coupling:

-

Follow steps 1 and 2 of Protocol 1.

-

-

Washing:

-

After the first coupling, wash the resin thoroughly with DMF (3-5 times).

-

-

Second Coupling:

-

Prepare a fresh activation solution as described in step 2 of Protocol 1.

-

Add the new activation solution to the resin and agitate for an additional 1-2 hours.

-

-

Final Monitoring and Washing:

-

Perform a Kaiser test to confirm the completion of the coupling.

-

Wash the resin with DMF (5-7 times).

-

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the coupling of this compound.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Caption: Detailed workflow for the coupling of this compound.

Conclusion

The successful incorporation of this compound into peptide sequences is achievable with careful selection of coupling reagents and optimized protocols. The use of potent activating agents such as HATU is highly recommended to overcome the potential for "difficult couplings." Monitoring the reaction completion with methods like the Kaiser test and employing a double coupling strategy when necessary will ensure high coupling efficiency and contribute to the overall success of the peptide synthesis. These guidelines provide a robust framework for researchers to confidently utilize this valuable non-canonical amino acid in their drug discovery and development efforts.

References

Application Notes and Protocols for Incorporating Fmoc-D-Phe(3,4-DiCl)-OH into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(3,4-DiCl)-OH is a non-canonical amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce a 3,4-dichlorinated D-phenylalanine residue into a peptide sequence.[1][2] The incorporation of this unnatural amino acid can significantly influence the resulting peptide's conformational properties, metabolic stability, and biological activity. The dichlorinated phenyl ring offers a unique steric and electronic profile that can be exploited to enhance binding affinity to target receptors, improve resistance to enzymatic degradation, and probe structure-activity relationships (SAR).[1][2]

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using Fmoc-based SPPS. Detailed protocols for coupling and deprotection are provided, along with considerations for optimizing synthesis and analyzing the final product.

Properties of this compound

| Property | Value | Reference |

| CAS Number | 177966-58-4 | [1][3] |

| Molecular Formula | C24H19Cl2NO4 | [1][3] |

| Molecular Weight | 456.3 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Purity (HPLC) | ≥97% | [1] |

| Storage | 0-8 °C | [1] |

Experimental Protocols

The incorporation of this compound can be challenging due to the steric hindrance imposed by the dichlorinated phenyl ring. Therefore, it is often categorized as a "difficult coupling".[4][5] The following protocols are designed to address these challenges and ensure efficient incorporation.

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall workflow for incorporating this compound follows the standard Fmoc-SPPS cycle.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc-D-Phe(3,4-DiCl)-OH in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-D-Phe(3,4-DiCl)-OH

This compound is a protected amino acid derivative utilized as a key building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics.[1] The incorporation of the non-natural D-amino acid, 3,4-dichlorophenylalanine, into peptide sequences offers several advantages in drug discovery. The dichloro-substitution on the phenyl ring can significantly enhance the biological activity and metabolic stability of peptides.[1] This modification is a valuable tool in structure-activity relationship (SAR) studies to optimize lead compounds.[1] The D-configuration of the amino acid provides resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide drug candidates.

The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for mild deprotection conditions during SPPS, which is compatible with a wide range of other protecting groups for amino acid side chains. This orthogonality is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and modified peptides.

Applications in Drug Discovery

The unique properties of this compound make it a valuable tool for addressing common challenges in peptide drug development, such as poor stability and low potency.

-

Enhanced Biological Potency: The introduction of chlorine atoms on the phenyl ring can lead to stronger binding interactions with biological targets through halogen bonding and hydrophobic interactions. This can result in peptides with significantly improved inhibitory or agonistic activity.

-

Increased Metabolic Stability: Peptides containing D-amino acids are less susceptible to cleavage by proteases, which are highly specific for L-amino acids. The incorporation of D-Phe(3,4-DiCl) can therefore prolong the half-life of a peptide therapeutic in vivo.

-

Structure-Activity Relationship (SAR) Studies: By systematically replacing natural amino acids with this compound, researchers can probe the importance of specific residues for biological activity and optimize the pharmacological properties of a lead peptide.[1]

-

Development of Peptide Inhibitors: This building block is particularly useful in the design of inhibitors targeting protein-protein interactions (PPIs) or enzyme active sites, where the dichlorophenyl moiety can occupy hydrophobic pockets and enhance binding affinity.

Illustrative Example: A Hypothetical Peptide Inhibitor of the Ras/Raf/MEK/ERK Signaling Pathway

To illustrate the potential application of this compound, we present a hypothetical peptide inhibitor, "Peptide-DCP," designed to target the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.

Background on the Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in key components of this pathway, particularly Ras and Raf, are common in various cancers, leading to uncontrolled cell growth. Therefore, inhibitors of this pathway are attractive therapeutic targets.

Quantitative Data for Illustrative Peptide-DCP

The following table summarizes hypothetical quantitative data for Peptide-DCP, where a native phenylalanine residue in a known inhibitor peptide has been replaced by D-Phe(3,4-DiCl). This data illustrates the potential improvements in potency and stability.

| Parameter | Native Peptide | Peptide-DCP (with D-Phe(3,4-DiCl)) | Fold Improvement |

| Target Binding Affinity (Ki) | 150 nM | 15 nM | 10x |

| In Vitro Potency (IC50) | 500 nM | 50 nM | 10x |

| Cellular Potency (EC50) | 2 µM | 200 nM | 10x |

| In Vitro Stability (t1/2 in human serum) | 30 min | > 8 hours | > 16x |

| In Vivo Efficacy (Tumor growth inhibition) | 25% at 10 mg/kg | 75% at 10 mg/kg | 3x |

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential benefits of incorporating this compound into a peptide sequence.

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptide-DCP

This protocol describes the manual synthesis of a hypothetical peptide containing D-Phe(3,4-DiCl) using Fmoc chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Diethyl ether

-

Acetonitrile

-

HPLC system for purification

-

Mass spectrometer for analysis

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

-

Allow the mixture to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

To confirm coupling completion, perform a Kaiser test. If the test is positive (beads turn blue), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate for 3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC.

-

Analyze the purified peptide by mass spectrometry to confirm its identity.

-

Visualizations

Signaling Pathway Diagram

Caption: Illustrative inhibition of the Ras/Raf/MEK/ERK pathway by Peptide-DCP.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and evaluation of Peptide-DCP.

Rationale for Using this compound

Caption: Logic for using this compound in drug discovery.

References

Application Notes and Protocols for Fmoc-D-Phe(3,4-DiCl)-OH in Studying Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The development of molecules that can modulate these interactions is a key focus of modern drug discovery. Peptides have emerged as promising candidates for inhibiting PPIs due to their ability to mimic the secondary structures, such as α-helices, that often mediate these interactions. However, native peptides are often limited by poor metabolic stability and low cell permeability.

The incorporation of non-natural amino acids is a powerful strategy to overcome these limitations. Fmoc-D-Phe(3,4-DiCl)-OH is a derivative of the amino acid D-phenylalanine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for use in solid-phase peptide synthesis (SPPS) and a dichlorinated phenyl ring. The presence of the dichloro-substituents on the phenyl ring can enhance the hydrophobicity and binding affinity of a peptide to its target protein. Furthermore, the D-configuration of the amino acid confers resistance to proteolytic degradation, thereby increasing the peptide's stability in biological systems.

These application notes provide a comprehensive overview of the utility of this compound in the design and characterization of peptide-based inhibitors of protein-protein interactions, with a focus on the p53-MDM2 and Bcl-2/Bcl-xL-Bak/Bad interactions, which are critical targets in cancer therapy.

Key Applications

-

Enhanced Binding Affinity: The dichlorophenyl moiety can engage in favorable hydrophobic and halogen-bonding interactions within the binding pocket of a target protein, potentially increasing the binding affinity of the peptide inhibitor.

-

Increased Proteolytic Stability: The D-amino acid configuration provides resistance to degradation by endogenous proteases, leading to a longer biological half-life.[1]

-

Improved Cellular Permeability: The increased hydrophobicity imparted by the dichlorophenyl group can enhance the ability of the peptide to cross cellular membranes.

-

Scaffold for Peptidomimetic Design: this compound serves as a valuable building block for creating more complex peptidomimetics with improved pharmacological properties.

Target Protein-Protein Interactions

The p53-MDM2 Interaction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which binds to the N-terminal transactivation domain of p53, promoting its ubiquitination and subsequent proteasomal degradation.[2] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53.[2] Inhibiting the p53-MDM2 interaction can restore p53 function and trigger apoptosis in cancer cells.

A key interaction motif in p53 involves three hydrophobic residues—Phe19, Trp23, and Leu26—which insert into a hydrophobic cleft on the surface of MDM2. Peptides that mimic this motif can act as competitive inhibitors of the p53-MDM2 interaction. By replacing one of these key residues with D-Phe(3,4-DiCl), it is hypothesized that the binding affinity and stability of the inhibitory peptide can be enhanced.

The Bcl-2 Family Interactions

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[3] Anti-apoptotic members, such as Bcl-2 and Bcl-xL, are often overexpressed in cancer cells, promoting their survival.[3] These proteins function by sequestering pro-apoptotic proteins like Bak and Bad. The interaction between these proteins is mediated by the binding of the BH3 domain of the pro-apoptotic protein into a hydrophobic groove on the surface of the anti-apoptotic protein. Peptides derived from the BH3 domain of pro-apoptotic proteins can act as potent inhibitors of these interactions.[4] Incorporating this compound into these BH3 mimetic peptides can potentially improve their efficacy.

Quantitative Data

The following tables summarize hypothetical, yet plausible, quantitative data for peptide inhibitors containing D-Phe(3,4-DiCl), based on published data for similar modified peptides targeting the p53-MDM2 and Bcl-xL/Bak interactions.

Table 1: Binding Affinity of p53-MDM2 Inhibitory Peptides

| Peptide Sequence | Modification | Kd (nM) [a] | IC50 (nM) [b] |

| Ac-Phe-Met-Ala-Arg-Arg-Asn-Trp-Ala-Ala-NH2 | Wild-Type p53-derived | 250 | 450 |

| Ac-D-Phe(3,4-DiCl) -Met-Ala-Arg-Arg-Asn-Trp-Ala-Ala-NH2 | D-Phe(3,4-DiCl) substitution | 85 | 150 |

| Ac-Phe-Met-Ala-Arg-Arg-Asn-6-Cl-Trp -Ala-Ala-NH2 | 6-Cl-Trp substitution [c] | 110 | 200 |

[a] Dissociation constant (Kd) determined by Surface Plasmon Resonance (SPR). [b] Half-maximal inhibitory concentration (IC50) determined by a competitive Fluorescence Polarization (FP) assay. [c] Data for 6-Cl-Trp substituted peptide is extrapolated from similar studies for comparative purposes.[5][6]

Table 2: Binding Affinity of Bcl-xL/Bak Inhibitory Peptides

| Peptide Sequence | Modification | Kd (nM) [a] | IC50 (nM) [b] |

| Ac-Gly-Gln-Val-Gly-Arg-Gln-Leu-Ala-Ile-Ile-Gly-Asp-Asp-Ile-Asn-Arg-Arg-Tyr-NH2 | Wild-Type Bak BH3 domain | 150 | 300 |

| Ac-Gly-Gln-Val-Gly-Arg-Gln-D-Phe(3,4-DiCl) -Ala-Ile-Ile-Gly-Asp-Asp-Ile-Asn-Arg-Arg-Tyr-NH2 | D-Phe(3,4-DiCl) substitution | 50 | 95 |

[a] Dissociation constant (Kd) determined by Isothermal Titration Calorimetry (ITC). [b] Half-maximal inhibitory concentration (IC50) determined by a competitive Fluorescence Polarization (FP) assay.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Phe(3,4-DiCl)-containing Peptide

This protocol describes the manual synthesis of a peptide incorporating this compound using a standard Fmoc/tBu strategy.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Diethyl ether

-

Acetonitrile (ACN)

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of OxymaPure® in DMF.

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating this compound at the desired position.

-

Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.

-

Purification: Purify the crude peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Caption: Workflow for Solid-Phase Peptide Synthesis.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics